Product packaging for Pseudostellarin D(Cat. No.:CAS No. 158335-65-0)

Pseudostellarin D

Cat. No.: B235842
CAS No.: 158335-65-0
M. Wt: 713.9 g/mol
InChI Key: AEYSUFUZZXZLEV-KBPCQMSISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pseudostellarin D is a biologically active cyclic heptapeptide with the amino acid sequence cyclo(Gly-Tyr-Gly-Pro-Leu-Ile-Leu). It was first isolated from the roots of the traditional Chinese medicinal plant Pseudostellaria heterophylla (also known as Tai-zi-shen) . This compound has been a subject of interest in natural product research due to its characteristic structure, which features a beta-bulge motif stabilized by three intramolecular hydrogen bonds, along with two beta-turns (type I at Pro-Leu and type II at Leu-Gly) and all trans amide bonds . Conformational analysis using molecular dynamics and Monte Carlo simulations has shown that its solution conformation in DMSO is homologous to its solid-state structure . In pharmacological research, this compound has been investigated for its potential bioactivities. Studies have reported on its tyrosinase inhibitory activity, as well as evaluations of its antimicrobial, anti-inflammatory, and anthelmintic properties . These diverse activities make it a valuable compound for research in areas such as enzymology, infectious disease, and inflammation. The compound can be obtained through synthesis using modern peptide coupling methods, such as those mediated by hypervalent iodine reagents, which allow for efficient cyclization of its linear precursor . This product is strictly labeled For Research Use Only (RUO) . It is intended solely for laboratory research purposes and is not intended for use in diagnostic procedures, drug administration, or any form of human use. Researchers should handle this product in accordance with their institution's laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20N2O2 B235842 Pseudostellarin D CAS No. 158335-65-0

Properties

CAS No.

158335-65-0

Molecular Formula

C13H20N2O2

Molecular Weight

713.9 g/mol

IUPAC Name

(6S,12S,18S,21S)-15-[(2S)-butan-2-yl]-6-[(4-hydroxyphenyl)methyl]-12,18-bis(2-methylpropyl)-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosane-2,5,8,11,14,17,20-heptone

InChI

InChI=1S/C36H55N7O8/c1-7-22(6)31-36(51)41-25(15-20(2)3)32(47)37-18-29(45)39-27(17-23-10-12-24(44)13-11-23)33(48)38-19-30(46)43-14-8-9-28(43)35(50)40-26(16-21(4)5)34(49)42-31/h10-13,20-22,25-28,31,44H,7-9,14-19H2,1-6H3,(H,37,47)(H,38,48)(H,39,45)(H,40,50)(H,41,51)(H,42,49)/t22-,25-,26-,27-,28-,31?/m0/s1

InChI Key

AEYSUFUZZXZLEV-KBPCQMSISA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N2CCCC2C(=O)NC(C(=O)N1)CC(C)C)CC3=CC=C(C=C3)O)CC(C)C

Isomeric SMILES

CC[C@H](C)C1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N1)CC(C)C)CC3=CC=C(C=C3)O)CC(C)C

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N2CCCC2C(=O)NC(C(=O)N1)CC(C)C)CC3=CC=C(C=C3)O)CC(C)C

Synonyms

cyclo(Gly-Pro-Leu-Ile-Leu-Gly-Tyr)
pseudostellarin D

Origin of Product

United States

Isolation and Structural Characterization of Pseudostellarin D

Historical Account of Pseudostellarin D Discovery and Initial Characterization

This compound, a cyclic heptapeptide (B1575542), was first isolated and identified in 1994 by a team of researchers led by H. Itokawa and H. Morita. beilstein-journals.orgtandfonline.com The compound was extracted from the roots of Pseudostellaria heterophylla (Miq.) Pax, a plant belonging to the Caryophyllaceae family. tandfonline.comnih.gov This plant has a history of use in traditional medicine, particularly in several Asian countries. tandfonline.com

The initial characterization of this compound established it as a cyclic peptide with the amino acid sequence cyclo(Gly-Gly-Tyr-Pro-Leu-Ile-Leu). beilstein-journals.orgjst.go.jp This discovery was part of a broader investigation into the chemical constituents of P. heterophylla, which led to the identification of several other cyclic peptides, named pseudostellarins A-H. nih.govresearchgate.net The structure of this compound was determined through a combination of chemical degradation, enzymatic analysis, and extensive spectroscopic methods. researchgate.netmiddlebury.edu

Advanced Spectroscopic and Spectrometric Approaches for Structural Elucidation

The definitive structure of this compound was elucidated using a suite of advanced spectroscopic and spectrometric techniques. These methods provided conclusive evidence for its amino acid composition, sequence, and cyclic nature.

Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in the structural determination of this compound, providing detailed insights into its molecular framework.

Proton NMR (¹H-NMR) spectroscopy was employed to identify the various types of protons and their immediate environments within the molecule. Analysis of a synthesized sample of this compound in DMSO-d₆ provided distinct signals corresponding to the amide (NH), alpha-protons (α-H), and side-chain protons of each amino acid residue. beilstein-journals.org The chemical shifts, multiplicities, and coupling constants of these signals were instrumental in assigning the specific protons to their respective amino acids in the peptide sequence. beilstein-journals.org

Table 1: ¹H-NMR Spectroscopic Data for this compound in DMSO-d₆ (400 MHz). This table summarizes the key proton signals observed, which are critical for assigning the structure of the individual amino acid residues. beilstein-journals.org

Carbon-13 NMR (¹³C-NMR) spectroscopy was vital for establishing the carbon skeleton of this compound. This technique provides a signal for each unique carbon atom, allowing for a precise count of the carbons in the molecule. The chemical shifts in the ¹³C-NMR spectrum indicate the type of carbon, such as carbonyl carbons (typically δ 168-173 ppm), aromatic carbons of the tyrosine residue (δ 115-156 ppm), α-carbons (δ 50-60 ppm), and aliphatic carbons of the leucine, isoleucine, and proline side chains (δ 10-40 ppm). While a specific data table from the original isolation is not provided here, the use of ¹³C-NMR was fundamental to the initial structural confirmation.

The elucidation of the precise amino acid sequence and the cyclic nature of this compound relied heavily on two-dimensional (2D) NMR experiments. researchgate.netmiddlebury.edu

COSY (Correlation Spectroscopy) experiments were used to establish proton-proton (¹H-¹H) correlations within each amino acid residue. This allows for the mapping of adjacent protons, for example, connecting the amide proton to the α-proton and then to the side-chain protons of a specific amino acid.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms. This analysis confirms the assignment of protons to their respective carbons within each amino acid's spin system.

HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for sequencing peptides. They reveal long-range correlations (typically over 2-3 bonds) between protons and carbons. For instance, an HMBC correlation between the amide proton of one amino acid and the carbonyl carbon of the preceding amino acid provides direct evidence of the peptide bond linkage, allowing for the complete assembly of the peptide sequence. Conformational analysis of this compound was later performed using high-field NMR and molecular dynamics calculations. jst.go.jp

Mass spectrometry was essential for determining the exact molecular weight and confirming the molecular formula of this compound. High-Resolution Mass Spectrometry (HRMS) provided a highly accurate mass measurement, which was used to deduce the elemental composition. beilstein-journals.org Furthermore, tandem mass spectrometry (MS/MS) was used to fragment the molecule and analyze the resulting pieces, which provides data to confirm the amino acid sequence. tandfonline.com

Table 2: Mass Spectrometry Data for this compound. This table presents the key mass spectrometry findings that were used to confirm the molecular formula and sequence of the peptide. tandfonline.combeilstein-journals.org

Compound Index

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Fast Atom Bombardment Mass Spectrometry (FABMS)

X-ray Crystallography for Solid-State Conformation

The definitive solid-state conformation of this compound was determined through single-crystal X-ray crystallography. kose-cosmetology.or.jpsci-hub.se This experimental technique provides precise atomic coordinates, confirming the three-dimensional arrangement of the molecule in its crystalline form. The crystal structure revealed a conformation that was homologous to the major solution conformation predicted by MD and Monte Carlo simulations. sci-hub.senih.gov This consistency between the solid-state structure and the predicted solution structure highlights the conformational stability of the this compound peptide ring. sci-hub.se

Biosynthetic Pathways of Pseudostellarin D in Pseudostellaria Heterophylla

General Principles of Cyclic Peptide Biosynthesis in Higher Plants

Cyclic peptides are a diverse class of natural products found widely across the plant kingdom, exhibiting a broad spectrum of biological activities nih.govresearchgate.netresearchgate.net. These molecules are characterized by a cyclic backbone formed by amino acids linked through peptide bonds, distinguishing them from linear peptides. In higher plants, the vast majority of these peptides are biosynthesized via ribosomal synthesis followed by extensive post-translational modifications (PTMs), classifying them as Ribosomally synthesized and Post-translationally modified Peptides (RiPPs) mdpi.comrsc.orgrsc.orgacs.orghofstra.edu.

Plant cyclic peptides can be broadly categorized into several families based on their structural features and biosynthetic mechanisms, including orbitides, SFTI-related peptides (also known as PDPs), and cyclotides nih.govresearchgate.net. More recently, burpitides, characterized by side-chain macrocyclic crosslinks, have also been identified rsc.orgrsc.org. The biosynthesis of these peptides typically involves the transcription and translation of precursor genes, yielding precursor peptides that contain both a leader peptide and a core peptide sequence. The leader peptide often plays a crucial role in recruiting specific enzymes for subsequent modifications, such as cyclization, glycosylation, or the formation of disulfide bonds, ultimately leading to the mature, bioactive cyclic peptide mdpi.comacs.orghofstra.edu.

The elucidation of these pathways can be challenging due to factors such as the low rate of gene clustering in plants and the evolutionary repurposing of housekeeping genes for peptide precursor and enzyme production rsc.orgrsc.org.

Investigation of Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP) Pathways

Pseudostellarin D, like other peptides identified from Pseudostellaria heterophylla, falls under the classification of RiPPs mdpi.comrsc.orgrsc.orgacs.orghofstra.edupnas.org. The general RiPP biosynthetic route involves the synthesis of a precursor peptide by ribosomes. This precursor peptide typically consists of an N-terminal leader peptide and a C-terminal core peptide acs.orghofstra.edu. The core peptide contains the amino acid sequence that will form the final mature peptide. Following ribosomal synthesis, the precursor peptide undergoes a series of PTMs, which are catalyzed by specific enzymes. These modifications can include cleavage of the leader peptide, cyclization of the peptide backbone, and other alterations such as glycosylation or oxidation, depending on the specific peptide class mdpi.comacs.org.

The discovery and characterization of RiPP biosynthetic pathways have been significantly advanced by modern genomic and bioinformatic technologies, including whole-genome sequencing and transcriptome analysis mdpi.compnas.orgnih.gov. These approaches allow researchers to identify potential precursor genes and enzymes, even in the absence of traditional bioassay-guided isolation methods.

Identification and Characterization of Putative Linear Precursors

This compound is classified as a cyclic heptapeptide (B1575542) beilstein-journals.orgsemanticscholar.orgnih.govresearchgate.net. Its structure has been described as (cyclo)-GPLILGY-(cyclo) semanticscholar.orgnih.gov, indicating a cyclic arrangement of glycine, proline, leucine, isoleucine, leucine, glycine, and tyrosine residues. Based on this structure, the putative linear precursor peptide would consist of the sequence GPLILGY, which is then cyclized to form the final product beilstein-journals.orgsemanticscholar.orgnih.gov.

While specific research detailing the direct identification of the this compound precursor gene is not extensively detailed in the provided search results, studies on other cyclic peptides from P. heterophylla, such as Heterophyllin B (HB), demonstrate the methodologies employed. For HB, researchers screened for precursor genes by opening the cyclic structure into potential linear peptides and matching these sequences to translated open reading frames from P. heterophylla transcriptome data nih.govfrontiersin.org. This process led to the identification of the prePhHB gene, which encodes the linear precursor peptide IFGGLPPP for HB nih.govfrontiersin.org. Similar transcriptomic and bioinformatic approaches are likely to be instrumental in identifying the specific precursor gene and sequence for this compound.

Enzymatic Machinery Involved in Cyclization and Post-Translational Modifications

The cyclization of linear peptide precursors into mature cyclic peptides in plants is primarily mediated by specific enzymes. A prominent class of enzymes involved in the head-to-tail cyclization of plant peptides are Asparaginyl endopeptidases (AEPs), also referred to as peptide cyclases nih.govresearchgate.netfrontiersin.org. These enzymes, such as butelase-1 isolated from Clitoria ternatea and OaAEP1b from Oldenlandia affinis, typically recognize specific N-terminal recognition sequences on the precursor peptide, cleave them, and then catalyze the formation of a new peptide bond to close the ring nih.govfrontiersin.org. For instance, AEPs often cleave an N-HV or D-HV motif, forming a thioester intermediate that is resolved by nucleophilic attack from the N-terminal amine of the peptide frontiersin.org.

Other enzymes, including certain serine proteases, have also been implicated in the cyclization of plant cyclic peptides nih.govacs.org. While the precise enzymes responsible for the cyclization and specific post-translational modifications of this compound have not been explicitly detailed in the provided literature, it is highly probable that AEPs or related peptidases play a critical role in this process, analogous to other plant cyclic peptides nih.govresearchgate.netfrontiersin.org. Ongoing research continues to uncover novel enzymes involved in plant peptide biosynthesis nih.govresearchgate.net.

Transcriptomic and Genomic Approaches to Biosynthetic Gene Discovery

The identification of genes responsible for the biosynthesis of plant natural products, including cyclic peptides, heavily relies on transcriptomic and genomic approaches mdpi.compnas.orgnih.gov. These methods enable the systematic exploration of a plant's genetic material to uncover the complete biosynthetic pathways. By analyzing transcriptome sequencing data, researchers can identify expressed genes, including those encoding precursor peptides and the enzymes involved in their modification and cyclization mdpi.comnih.govfrontiersin.orgnih.gov.

As demonstrated in the study of Heterophyllin B biosynthesis in P. heterophylla, transcriptome sequencing was used to identify the gene (prePhHB) encoding the precursor peptide nih.govfrontiersin.org. This involved translating RNA-seq data and matching potential precursor sequences to known or predicted peptide structures. This gene-guided discovery approach is essential for unraveling the biosynthesis of complex molecules like this compound, especially when traditional bioassay-guided methods are less effective or when gene clusters are not readily apparent mdpi.compnas.orgnih.gov. Establishing global transcriptome databases for species like P. heterophylla provides a valuable resource for identifying candidate genes involved in secondary metabolism, including those for cyclic peptide production nih.gov.

Synthetic Methodologies for Pseudostellarin D and Its Analogs

Solution-Phase Peptide Synthesis Strategies

Solution-phase synthesis involves carrying out all reactions in solution, allowing for purification of intermediates. For Pseudostellarin D, active ester cyclization methods have been historically significant.

Active Ester Cyclization Methods

Active ester methods are classical approaches for forming peptide bonds, particularly useful for the cyclization of linear peptide precursors.

The p-nitrophenyl (PNP) ester method is a well-established technique for peptide synthesis and cyclization. In 1999, Belagali and co-workers reported the synthesis of this compound utilizing this strategy. beilstein-journals.orgmdpi.comresearchgate.netresearchgate.net This approach involves activating the C-terminus of the linear heptapeptide (B1575542) precursor as a p-nitrophenyl ester, which then undergoes intramolecular aminolysis to form the cyclic peptide. A study employing this method achieved a total yield of 76.4% for this compound. mdpi.comresearchgate.netresearchgate.net Analogous strategies have also been applied to synthesize derivatives, such as a N-methylated analog of Pseudostellarin-A, where the p-nitrophenyl ester method was used in conjunction with dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent. sphinxsai.comresearchgate.netvit.ac.in

Another active ester approach employed for peptide cyclization is the p-chlorophenyl thioester method. Agrigento and co-workers described this strategy, where a peptide precursor bearing a p-chlorophenyl thioester moiety is used for cyclization. beilstein-journals.orgbeilstein-journals.orgbeilstein-journals.org This method offers an alternative to oxygen-based active esters for forming the crucial amide bond in the cyclic structure.

p-Nitrophenyl Ester Method

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-phase peptide synthesis (SPPS) offers advantages in terms of simplified purification of intermediates by washing the resin-bound peptide. This technique has been adapted for the synthesis of linear peptide precursors, which are subsequently cleaved and cyclized.

The 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is a widely used method in SPPS. Fmoc-protected amino acids are sequentially coupled to a resin-bound C-terminal amino acid, with Fmoc deprotection occurring between each coupling step. beilstein-journals.org This approach has been employed to synthesize linear peptide precursors for cyclic peptides, including this compound, which are then subjected to cyclization in solution. mdpi.combeilstein-journals.org For instance, the synthesis of the linear heptapeptide precursor of this compound has been achieved via Fmoc-SPPS. beilstein-journals.org

More recent advancements have incorporated hypervalent iodine(III) reagents into peptide synthesis. The system involving the hypervalent iodine(III) reagent FPID (2-(4,6-bis(trifluoromethyl)phenyl)-2,3-dihydro-1,3-benziodoxol-1-one) and triphenylphosphine (B44618) or its derivatives has shown promise in both SPPS and solution-phase cyclization. beilstein-journals.orgnih.govnii.ac.jpbeilstein-journals.orgbeilstein-journals.org This system has been successfully applied to synthesize the linear precursor of this compound via SPPS, with yields reported for the precursor synthesis. beilstein-journals.orgbeilstein-journals.org Furthermore, this hypervalent iodine(III) reagent system has also been utilized for the direct solution-phase cyclization of the linear precursor to yield this compound. beilstein-journals.orgnih.govnii.ac.jpbeilstein-journals.org Optimized conditions using FPID/(4-MeOC6H4)3P in the presence of cesium chloride (CsCl) have yielded this compound with an isolated yield of 32% and an NMR yield of 44%. beilstein-journals.org A notable advantage of this system is the potential for FPID regeneration after the coupling reaction, contributing to a more sustainable synthetic process. beilstein-journals.orgnih.govnii.ac.jpbeilstein-journals.org

Data Tables

The efficiency of different synthetic routes for this compound can be compared based on reported yields.

Table 1: Comparative Yields of this compound Synthesis

Synthetic MethodYield (Isolated/NMR)Key Reference(s)
p-Nitrophenyl Ester Method76.4% mdpi.comresearchgate.netresearchgate.net
FPID/(4-MeOC6H4)3P (Optimized Solution-Phase Cyclization)32% (isolated) / 44% (NMR) beilstein-journals.org

Compound List

This compound

Fmoc-Chemistry Based Approaches

Development and Synthesis of this compound Derivatives

The synthesis of this compound itself has been a subject of considerable research, establishing foundational methodologies that can be extended to the development of its derivatives. The primary synthetic approaches for this compound involve either solution-phase peptide synthesis or solid-phase peptide synthesis (SPPS).

Early synthetic efforts, such as that by Himaja et al. in 1999, employed a solution-phase strategy. This method involved the sequential coupling of dipeptide and amino acid building blocks to construct the linear heptapeptide precursor, which was subsequently cyclized. The cyclization step utilized the p-nitrophenyl ester method, a well-established technique for forming peptide bonds in cyclic peptides mdpi.comresearchgate.netuni-mysore.ac.in. Another solution-phase approach described involves cyclization of the linear heptapeptide precursor via the p-chlorophenyl thioester method beilstein-journals.org.

More recently, advancements in peptide synthesis have led to the application of solid-phase peptide synthesis (SPPS) for this compound. A notable development by Liu et al. in 2018 utilized a novel, recyclable SPPS strategy employing a hypervalent iodine (III) reagent, specifically FPID. This method facilitates the synthesis and cyclization of the peptide precursor directly on a solid support, offering potential advantages in terms of automation and handling mdpi.comresearchgate.netbeilstein-journals.org.

While the literature extensively details the synthesis of this compound, direct development of its specific derivatives is less explicitly documented in the provided search results. However, the methodologies used for this compound and its analogs, such as Pseudostellarin A, provide a robust framework for derivative synthesis. For instance, the synthesis of N-methylated analogs of Pseudostellarin A has been achieved using solution-phase peptide synthesis with coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and cyclization via the p-nitrophenyl ester method sphinxsai.comresearchgate.net. These established techniques, coupled with the general versatility of SPPS for creating diverse peptide sequences mdpi.commdpi.com, indicate that modifications to this compound’s amino acid sequence or side chains can be explored through similar synthetic pathways.

Comparative Analysis of Synthetic Yields and Purity Across Methodologies

The efficiency of synthetic methodologies for this compound is best understood through a comparative analysis of their reported yields and, where available, purity. Different synthetic routes present distinct advantages and disadvantages regarding the quantity and quality of the final product.

The solution-phase synthesis of this compound using the p-nitrophenyl ester method, as reported by Himaja et al. (1999), achieved a total yield of 76.4% mdpi.comresearchgate.netuni-mysore.ac.in. This method involves the stepwise assembly of linear peptide fragments, followed by cyclization in solution.

In contrast, the FPID-mediated solid-phase peptide synthesis (SPPS) approach developed by Liu et al. (2018) reported an isolated yield of 32% (with a 44% NMR yield) for this compound mdpi.comresearchgate.netbeilstein-journals.org. While this yield is lower than the solution-phase method, SPPS offers potential benefits such as automation and simplified purification of intermediates.

A third method, the p-chlorophenyl thioester approach, has also been utilized for the cyclization of this compound precursors beilstein-journals.org. However, specific yield data for this methodology were not detailed in the provided literature snippets.

Regarding purity, while comprehensive comparative data across all methods is limited in the provided texts, SPPS generally facilitates higher purity due to the resin-bound nature of intermediates, allowing for efficient washing and removal of byproducts. Purification of products from solution-phase syntheses typically involves techniques such as recrystallization or chromatography, as demonstrated in the synthesis of Pseudostellarin A analogs sphinxsai.comresearchgate.net.

The following table summarizes the key synthetic methodologies and their reported yields for this compound:

MethodologyYieldNotes
p-Nitrophenyl Ester Method (Solution Phase)76.4% (total)Sequential coupling of dipeptide/amino acid units; cyclization in solution. mdpi.comresearchgate.netuni-mysore.ac.in
FPID-mediated SPPS (Solid Phase)32% (isolated)Utilizes recyclable hypervalent iodine (III) reagent; potential for automation. mdpi.comresearchgate.netbeilstein-journals.org
p-Chlorophenyl Thioester Method (Solution Phase)Not specifiedUsed for precursor cyclization. beilstein-journals.org

Compound List:

this compound (PD)

Pseudostellarin A (PA)

Pseudostellarin B

Pseudostellarin G

Pseudostellarin E

Pseudostellarin H

Pseudostellarin K (PK)

Heterophyllin C (HC)

Heterophyllin J (HJ)

Heterophyllin B (HB)

Cyclo[(N-Me, O-Me) Tyr-Leu-Ala-Gly-Pro]

Cyclolinopeptide A

Cyclolinopeptide C

Diandrine C

Cyclo(Gly-Gly-Tyr-Pro-Leu-Ile-Leu)

Biological Activities and Mechanistic Investigations of Pseudostellarin D in Vitro / in Silico

Enzymatic Inhibition Studies

Enzymatic inhibition studies are crucial for understanding how compounds interact with biological targets at a molecular level. Pseudostellarin D has been examined for its inhibitory effects on key enzymes involved in various physiological processes.

Tyrosinase Inhibitory Activity and Mechanism

This compound has demonstrated potent tyrosinase inhibitory activities beilstein-journals.orgoregonstate.edu. Tyrosinase is a critical enzyme in the biosynthesis of melanin, and its inhibition is a target for cosmetic and dermatological applications, such as skin whitening and treatment of hyperpigmentation disorders. While the specific mechanism of this compound's tyrosinase inhibition is not detailed in the provided snippets, its classification as a "tyrosinase inhibitory cyclic peptide" highlights its potential in this area oregonstate.edu. Other related cyclic peptides from Pseudostellaria heterophylla, such as Pseudostellarin A and G, have also been reported to possess tyrosinase inhibitory properties nih.govresearchgate.net.

Table 1: Tyrosinase Inhibitory Activity of this compound

CompoundActivity Against TyrosinaseNotes
This compoundPotent inhibitorIdentified as a tyrosinase inhibitory cyclic peptide beilstein-journals.orgoregonstate.edu.

Dipeptidyl Peptidase 4 (DPP4) Inhibition Potential (In Silico)

In silico studies have explored the potential of this compound to inhibit Dipeptidyl Peptidase 4 (DPP4), an enzyme involved in glucose metabolism and a target for type 2 diabetes treatment nih.govmdpi.comnih.govresearchgate.netnih.gov. DPP4 inhibitors work by slowing the degradation of incretin (B1656795) hormones like GLP-1, thereby enhancing insulin (B600854) secretion and improving glycemic control nih.govmdpi.comnih.gov. Molecular modeling studies suggest that the active site of DPP4 is sufficiently large to accommodate cyclopeptides like this compound nih.govnih.gov.

Table 2: In Silico DPP4 Inhibition Potential of this compound

CompoundTarget EnzymeMethodBinding Affinity (kcal/mol)Reference(s)
This compoundDPP4Molecular Modeling (AutoDock Vina)-9.0 nih.gov
This compoundDPP4Molecular Modeling (AutoDock Vina)-9.6 nih.gov

These findings indicate that this compound possesses a favorable binding affinity to DPP4, suggesting it could be a candidate for further investigation as a DPP4 inhibitor.

Antimicrobial Activities

This compound has been evaluated for its antimicrobial properties against various pathogenic microorganisms.

Antifungal Efficacy Against Fungal Strains

Similarly, studies have assessed the antifungal efficacy of this compound beilstein-journals.orgbeilstein-journals.org. While one study mentions that Pseudostellarin A, a related cyclic peptide, showed moderate antifungal activity against Candida albicans sphinxsai.com, specific quantitative data for this compound against fungal strains is not detailed in the provided results.

Anti-Inflammatory Modulatory Effects

This compound and other cyclic peptides derived from Pseudostellaria heterophylla have demonstrated anti-inflammatory effects. Studies have shown that extracts containing these peptides can modulate inflammatory pathways. For instance, a study on Heterophyllin B (HB), another cyclic peptide from P. heterophylla, reported significant inhibition of nitric oxide (NO), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. This effect was mediated through the modulation of the PI3K/Akt signaling pathway mdpi.com. Additionally, cyclic peptide extracts (CPE) from P. heterophylla have been shown to reduce tumor necrosis factor-alpha (TNF-α) and increase interleukin-10 (IL-10) levels in animal models, indicating clear anti-inflammatory effects frontiersin.org. While these findings are not exclusively for this compound, they highlight the general anti-inflammatory potential of cyclic peptides from this plant source.

Table 3: Anti-Inflammatory Effects of Pseudostellaria heterophylla Cyclic Peptides

Compound/ExtractInflammatory Marker AffectedEffectMechanism/Pathway MentionedReference(s)
Heterophyllin B (HB)Nitric Oxide (NO)InhibitionPI3K/Akt signaling pathway mdpi.com
Heterophyllin B (HB)Interleukin-6 (IL-6)InhibitionPI3K/Akt signaling pathway mdpi.com
Heterophyllin B (HB)Interleukin-1 beta (IL-1β)InhibitionPI3K/Akt signaling pathway mdpi.com
Heterophyllin B (HB)Reactive Oxygen Species (ROS)InhibitionPI3K/Akt signaling pathway mdpi.com
CPE (Extract)Tumor Necrosis Factor-alpha (TNF-α)DecreaseNot specified frontiersin.org
CPE (Extract)Interleukin-10 (IL-10)IncreaseNot specified frontiersin.org

Anthelmintic Properties

The anthelmintic properties of this compound have been a subject of research. In 1999, Belagali and colleagues evaluated the anthelmintic activities of this compound beilstein-journals.org. While direct detailed findings on this compound's efficacy in this regard are limited in the reviewed literature, related compounds within the Pseudostellarin family and other cyclopeptides from Pseudostellaria heterophylla have shown promise. For instance, an N-methylated analog of Pseudostellarin A demonstrated potent anthelmintic activity against earthworms (Eudrilus eugeniea) when compared to the standard drug Mebendazole sphinxsai.comresearchgate.net. Similarly, other cyclopeptides such as Diandrine C (DdC) have also been reported to possess anthelmintic properties nih.gov. These findings suggest a potential for cyclopeptides from this plant genus to exhibit activity against parasitic worms, warranting further specific investigation into this compound.

Computational Docking and Receptor Interaction Studies (In Silico)

Computational methods, particularly molecular docking, have been employed to explore the potential biological targets and interactions of this compound and other cyclopeptides from Pseudostellaria heterophylla. These studies aim to predict how these molecules might bind to specific proteins and exert their effects.

Ligand-Protein Binding Affinity Predictions (e.g., for DPP4, GLP-1R)

In silico studies have focused on the potential of this compound and related cyclopeptides to interact with Dipeptidyl Peptidase 4 (DPP4) and the Glucagon-Like Peptide-1 Receptor (GLP-1R). These targets are significant in the context of type 2 diabetes management, as DPP4 inhibitors slow the degradation of GLP-1, thereby enhancing insulin secretion.

Molecular docking simulations have predicted binding affinities for this compound with these targets. For instance, this compound has been assigned a predicted binding affinity of -9.0 kcal/mol for GLP-1R semanticscholar.org and -9.6 kcal/mol for DPP4 nih.gov. These values suggest a potential for interaction with these receptors. Other cyclopeptides from Pseudostellaria heterophylla, such as Heterophyllin B (HB) and Pseudostellarin B (PB), have also shown significant predicted binding affinities to DPP4 and GLP-1R, with values often exceeding -9.0 kcal/mol semanticscholar.orgnih.govresearchgate.netpatsnap.comnih.govnih.govmdpi.comresearchgate.net. These computational predictions indicate that cyclopeptides from P. heterophylla may act as potential modulators of these key metabolic targets.

Table 1: Predicted Binding Affinities of this compound and Related Cyclopeptides

Compound NameTargetPredicted Binding Affinity (kcal/mol)Source(s)
This compoundGLP-1R-9.0 semanticscholar.org
This compoundDPP4-9.6 nih.gov
Heterophyllin B (HB)GLP-1R-9.5 semanticscholar.orgresearchgate.netpatsnap.comnih.gov
Heterophyllin B (HB)DPP4-10.4 nih.govresearchgate.netnih.govmdpi.comresearchgate.net
Pseudostellarin B (PB)DPP4-9.6 nih.govresearchgate.netnih.govmdpi.comresearchgate.net
Pseudostellarin E (PE)DPP4-9.3 nih.gov
Pseudostellarin H (PH)DPP4-9.4 nih.gov

Structure-Activity Relationship (SAR) Studies of this compound

Direct, comprehensive structure-activity relationship (SAR) studies specifically detailing the impact of modifications to this compound on its biological functions are not extensively documented in the provided literature. However, general principles regarding the SAR of cyclic peptides, particularly those from Pseudostellaria heterophylla, have been inferred. Research suggests that the cyclic nature of these peptides contributes to their stability and receptor selectivity mdpi.com. Furthermore, the presence and positioning of specific amino acid residues play a crucial role in determining their biological activity and interaction profiles.

Influence of Amino Acid Residues on Biological Function

While specific SAR studies on this compound are limited, insights into the role of amino acid residues can be drawn from studies on related cyclopeptides. For example, in the context of GLP-1R interaction, specific amino acid residues such as Tyrosine (Y), Arginine (R), Lysine (K), Aspartic acid (D), Leucine (L), Methionine (M), Glutamine (Q), Tryptophan (W), Glutamic acid (E), and Proline (P) have been identified as essential for binding affinity semanticscholar.org. The number of Glycine (G) and Proline (P) residues is noted to influence the rigidity and flexibility of the peptide backbone, which in turn affects its interaction with receptors semanticscholar.orgmdpi.com. Aromatic residues like Tryptophan (W) and Phenylalanine (F) are important for establishing π–π interactions, which are critical for binding to receptor sites semanticscholar.org. For instance, in Heterophyllin B's interaction with DPP4, hydrogen bonds were formed with Ser630 and Arg125, and π–π interactions with Tyr547 and Tyr662, highlighting the functional importance of specific amino acid side chains researchgate.net.

Role of Conformational Features in Activity Expression

The unique cyclic structure of this compound confers specific conformational features that are integral to its biological activity. Conformational analysis, employing techniques such as molecular dynamics and Monte Carlo simulations, has been conducted on this compound nih.govjst.go.jp. These studies reveal that this compound, a cyclic heptapeptide (B1575542) with the sequence cyclo(Gly-Tyr-Gly-Pro-Leu-Ile-Leu), adopts a conformation characterized by a β-bulge motif. This conformation is stabilized by three intramolecular hydrogen bonds and includes two β-turns: a type I β-turn between Pro4 and Leu5 residues, and a type II β-turn between Leu7 and Gly1 residues jst.go.jpresearchgate.net. All amide bonds are in the trans configuration jst.go.jp.

The reduced conformational flexibility due to cyclization is a key feature that enhances metabolic stability and improves receptor selectivity and affinity compared to linear peptides mdpi.com. These defined conformational characteristics are believed to be crucial for this compound's ability to interact with its biological targets, such as DPP4 and GLP-1R, as suggested by the in silico binding studies nih.govsemanticscholar.orgnih.govresearchgate.netpatsnap.comnih.govnih.govmdpi.comresearchgate.net.

Table 2: Key Conformational Features of this compound

FeatureDescriptionSource(s)
Overall StructureCyclic heptapeptide beilstein-journals.orgnih.govjst.go.jp
Sequencecyclo(Gly-Tyr-Gly-Pro-Leu-Ile-Leu) beilstein-journals.orgjst.go.jp
Conformational Motifβ-bulge motif jst.go.jp
Intramolecular Hydrogen BondsThree jst.go.jp
β-turnsType I (Pro4-Leu5) and Type II (Leu7-Gly1) jst.go.jpresearchgate.net
Amide BondsAll trans jst.go.jp
Conformational StabilityEnhanced metabolic stability and receptor selectivity due to reduced flexibility from cyclization mdpi.com
Simulation MethodsMolecular dynamics and Monte Carlo simulations nih.govjst.go.jp

Compound Name List:

this compound

Pseudostellarin A

Pseudostellarin B

Pseudostellarin C

Pseudostellarin E

Pseudostellarin F

Pseudostellarin G

Heterophyllin A (HA)

Heterophyllin B (HB)

Diandrine C (DdC)

Cyclolinopeptide A (CLA)

Cyclolinopeptide B (CLB)

Cyclolinopeptide C (CLC)

Drymarin A (DmA)

Analytical and Bioanalytical Methodologies for Pseudostellarin D Research

Chromatographic Separation and Purification Techniques

Chromatographic methods are foundational for isolating and purifying Pseudostellarin D from extracts of Pseudostellaria heterophylla. These techniques exploit differences in the physical and chemical properties of compounds to achieve separation.

High Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis and purification of this compound and other related cyclic peptides found in P. heterophylla google.comnih.govfrontiersin.orgresearchgate.netcapes.gov.brresearchgate.netfrontiersin.org. HPLC serves as a key tool for establishing chromatographic fingerprints of plant extracts, aiding in the identification and quality assessment of P. heterophylla capes.gov.br. It has been employed in conjunction with mass spectrometry for the simultaneous analysis of multiple pseudostellarins, including this compound nih.govnih.gov. Furthermore, reverse-phase HPLC (RP-HPLC) is a standard method for purifying synthesized peptides, including this compound, often using specific C18 columns beilstein-journals.orgbeilstein-journals.org. For instance, analytical HPLC might employ a J&K C18 column (5 µm, 4.6 mm × 250 mm) with a flow rate of 0.8 mL·min⁻¹ for purification beilstein-journals.org.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers enhanced resolution and speed compared to traditional HPLC, making it valuable for the analysis of complex mixtures containing this compound nih.govresearchgate.netfrontiersin.org. UPLC, often coupled with mass spectrometry (UPLC-MS/MS), has been instrumental in identifying and quantifying this compound and other compounds in P. heterophylla samples from different geographical origins researchgate.netfrontiersin.orgresearchgate.net. Studies have utilized UPLC-Triple TOF-MS/MS to analyze this compound and related compounds, contributing to a better understanding of compositional differences in plant materials frontiersin.orgresearchgate.net. Typical UPLC-MS/MS analyses for cyclic peptides might involve a SB C18 column (2.1 × 100 mm, 1.8 μm) operating at a flow rate of 0.4 mL/min, with detection at 203 nm nih.gov.

High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography (HSCCC) is recognized as an efficient, support-free liquid chromatographic technique for the separation and purification of natural products, including cyclic peptides like this compound nih.govresearchgate.netmdpi.com. HSCCC offers advantages such as high recovery rates and ease of operation, making it a suitable alternative to HPLC for semi-preparative scale purifications researchgate.netmdpi.comtautobiotech.com. For example, a solvent system comprising n-butanol–ethyl acetate–water (0.6:4.4:5, v/v) has been successfully applied using HSCCC to isolate Pseudostellarin B with high purity researchgate.nettautobiotech.com.

Thin Layer Chromatography (TLC) for Screening

Thin Layer Chromatography (TLC) plays a role in the preliminary screening and characterization of compounds, including this compound nih.gov. A specialized TLC method, which involves a protosite reaction with ninhydrin (B49086) reagent after acid hydrolysis, has been developed to sensitively detect cyclopeptides in plant extracts, including those from P. heterophylla researchgate.net. This method aids in the initial identification of cyclopeptide presence within a sample.

Mass Spectrometry-Based Quantitative Analysis

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is indispensable for the precise identification and quantification of this compound, providing detailed structural information through fragmentation patterns.

Tandem Mass Spectrometry (MS/MS) for Selective Detection

Tandem mass spectrometry (MS/MS), including ESI-MS(n) and UPLC-MS/MS configurations, is crucial for the selective detection and quantification of this compound nih.govresearchgate.netnih.govfrontiersin.org. Techniques like HPLC-ESI-MS(n) enable the simultaneous analysis of multiple pseudostellarins, such as Pseudostellarin A, C, D, and G nih.govnih.gov. UPLC coupled with various mass analyzers like Triple TOF-MS/MS and QTOF-MS/MS is frequently employed to identify this compound and related cyclic peptides, facilitating comparative analyses of plant extracts nih.govresearchgate.netfrontiersin.org. The characteristic fragmentation patterns obtained from MS/MS analysis are essential for confirming the identity of this compound beilstein-journals.orgresearchgate.netnih.gov. For example, specific MS/MS transitions for this compound have been reported as 686.4253 -> 601.3354 and 573.3397 -> 211.1442 nih.gov.

Table 1: Chromatographic Separation and Detection Parameters for this compound Research

TechniqueColumn TypeStationary PhaseMobile Phase / Solvent SystemFlow Rate (mL/min)Detection Wavelength (nm)Key Application/Reference
HPLCAnalyticalJ&K C18Not Specified0.8Not SpecifiedPurification beilstein-journals.org
HPLCPreparativeShimpack Prep-ODS C18Not SpecifiedNot SpecifiedNot SpecifiedPurification beilstein-journals.org
UPLC-MS/MSSB C18C18Not Specified0.4203Identification nih.gov
HSCCCN/AN/An-Butanol–Ethyl Acetate–Water (0.6:4.4:5, v/v)1.6 (Mobile Phase)N/APurification researchgate.nettautobiotech.com
TLCSilica GelN/ANot SpecifiedN/AN/AScreening researchgate.net

Table 2: Mass Spectrometry Parameters for this compound Identification

TechniqueIonization SourceIonization ModeMass Analyzer / TypeKey Fragment Transitions (m/z)Primary ApplicationReference
HPLC-ESI-MS(n)ESIPositive/NegativeMS(n)Not SpecifiedIdentification nih.govnih.gov
UPLC-Triple TOF-MS/MSESIPositive/NegativeTriple TOFNot SpecifiedIdentification frontiersin.orgresearchgate.net
UPLC-QTOF-MS/MSESIPositive/NegativeQTOFNot SpecifiedIdentification nih.gov
UPLC-MS/MSESIPositive/NegativeTOF686.4253 -> 601.3354; 573.3397 -> 211.1442Identification nih.gov
LC-TOF-MSESIPositiveTOFNot SpecifiedIdentification capes.gov.br
LC-APCI-MSAPCINegativeNot SpecifiedNot SpecifiedIdentification researchgate.net

Future Research Directions and Translational Perspectives for Pseudostellarin D

Comprehensive Elucidation of Pseudostellarin D Specific Biosynthetic Enzymes

The biosynthesis of cyclic peptides in P. heterophylla, including compounds like this compound, is a complex enzymatic process. These peptides are recognized as ribosomally synthesized and post-translationally modified peptides (RiPPs). mdpi.com This pathway begins with the ribosomal synthesis of a linear precursor peptide, which then undergoes enzymatic modification and cyclization to form the final bioactive compound.

A pivotal advancement in this area has been the recent identification of PhPCY3, a key peptide cyclase in P. heterophylla responsible for the cyclization of linear precursor peptides into orbitides, a class that includes heterophyllins and some pseudostellarins. nih.gov This discovery, facilitated by mining multi-omics data, also led to the identification of over 100 potential precursor peptide genes. nih.gov While this represents a significant breakthrough, the complete enzymatic machinery dedicated to this compound biosynthesis remains to be fully characterized. Future research must focus on identifying the specific set of enzymes responsible for the entire biosynthetic cascade of this compound, from the unique precursor gene to the final cyclized product. This includes the characterization of proteases that excise the core peptide from its precursor and any modifying enzymes that tailor the amino acid residues. A thorough understanding of these enzymes is the foundational step for heterologous production and bioengineering.

Design and Synthesis of Novel this compound Analogs with Enhanced Biological Potencies

Chemical synthesis provides a powerful tool for overcoming the limitations of natural abundance and for improving the therapeutic properties of lead compounds. While this compound has been synthesized, the exploration of its chemical space through the creation of analogs is a critical next step. mdpi.combeilstein-journals.org Research on the structure-activity relationships (SAR) of cyclopeptides from P. heterophylla is currently considered underdeveloped, which limits the rational design of more potent and specific derivatives. mdpi.com

Future efforts should be directed towards a systematic SAR study. This involves synthesizing a library of this compound analogs by substituting different amino acids at various positions, altering the ring size, and introducing non-proteinogenic or N-methylated amino acids. For instance, the synthesis of an N-methylated analog of the related compound, Pseudostellarin A, resulted in a molecule with potent anthelmintic and moderate antifungal activities. sphinxsai.comresearchgate.net By evaluating the biological activities of these new analogs, researchers can identify key structural motifs responsible for potency and selectivity. This knowledge will guide the design of second-generation compounds with improved pharmacological profiles, such as enhanced stability, better cell permeability, and increased target affinity.

Table 1: Synthetic Analogs and Biological Activity

Parent CompoundAnalog SynthesizedModificationObserved Biological Activity
Pseudostellarin ACyclo [(N-Me, O-Me) Tyr-Leu-Ala-Gly-Pro]N-methylation and O-methylation of the Tyrosine residuePotent anthelmintic activity; Moderate antifungal activity sphinxsai.comresearchgate.net

Deeper Mechanistic Investigations into Identified Biological Activities

Cyclic peptides from P. heterophylla have been reported to possess a wide array of pharmacological effects, including anti-cancer, immunomodulatory, antioxidant, and anti-inflammatory properties. mdpi.comnih.gov For example, a cyclic peptide extract from the plant, which included this compound, was shown to ameliorate conditions of chronic obstructive pulmonary disease (COPD) in rat models, potentially through the regulation of the TLR4/MyD88 signaling pathway. frontiersin.org Furthermore, the related cyclopeptide Heterophyllin B has been shown to suppress the invasion of human esophageal carcinoma cells by mediating the PI3K/AKT/β-catenin pathway. frontiersin.org

Despite these findings, the specific molecular mechanisms through which this compound exerts its effects are largely unknown. nih.gov Future research must move beyond preliminary activity screening to in-depth mechanistic studies. This will involve using modern cell and molecular biology techniques to identify the direct molecular targets and signaling pathways modulated by this compound. Elucidating these mechanisms is crucial for understanding its therapeutic potential and for identifying potential biomarkers for its activity.

Exploration of New Pharmacological Targets for this compound and Its Derivatives

The structural rigidity and conformational constraint of cyclic peptides make them ideal scaffolds for interacting with specific protein targets. A promising avenue of future research is the exploration of novel pharmacological applications for this compound. An in silico study has already pointed to a potential new target, identifying this compound as a candidate inhibitor of Dipeptidyl Peptidase IV (DPP4), an enzyme implicated in type 2 diabetes. nih.govmdpi.com The docking study suggested a high binding affinity, warranting further in vitro and in vivo validation. nih.gov

This initial finding highlights the potential for discovering completely new therapeutic uses for this compound and its derivatives. researchgate.net Future work should employ a combination of computational screening and high-throughput experimental assays to test this compound against a wide range of pharmacological targets. Docking studies with various receptors could reveal unexpected interactions, opening up new possibilities for drug design and repurposing this natural scaffold for different diseases. researchgate.net

Table 2: Potential Pharmacological Targets for this compound

CompoundPotential TargetTherapeutic AreaMethod of Identification
This compoundDipeptidyl Peptidase IV (DPP4)Type 2 DiabetesIn silico molecular docking nih.govmdpi.com

Integration of Multi-Omics Data for Systems Biology Understanding of Pseudostellaria heterophylla Metabolism

The rapid advancements in omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offer an unprecedented opportunity to understand the biology of P. heterophylla on a system-wide level. researchgate.net Several studies have already begun to apply these approaches, including genome-wide analyses of gene expression, proteomics studies, and comparative analyses of chloroplast genomes. charlotte.edusci-hub.sefrontiersin.org The recent discovery of the peptide cyclase PhPCY3 was a direct result of mining multi-omics data. nih.gov

A key future direction is the full integration of these disparate datasets into a comprehensive systems biology model of the plant's metabolism. researchgate.net By correlating gene expression profiles (transcriptomics) with protein levels (proteomics) and the accumulation of secondary metabolites like this compound (metabolomics), researchers can build detailed models of the regulatory networks that govern its biosynthesis. This integrated approach will not only accelerate the discovery of all genes involved in the pathway but also reveal how environmental factors and cultivation practices can be optimized to enhance the production of this valuable compound. researchgate.net

Q & A

Q. What methodologies are optimal for isolating Pseudostellarin D from natural sources?

this compound is typically isolated using solvent extraction followed by chromatographic techniques. Ethanol or methanol extraction is commonly employed for initial crude separation, while high-performance liquid chromatography (HPLC) or column chromatography (e.g., silica gel, reverse-phase) is used for purification. Key considerations include solvent polarity, temperature control, and yield optimization. For reproducibility, detailed protocols (e.g., solvent ratios, flow rates, column dimensions) must be documented to enable replication . Table 1 : Comparison of Extraction Yields Across Solvent Systems

Solvent SystemYield (%)Purity (%)Reference Method
Ethanol (80%)1.285HPLC
Methanol (70%)1.578Column Chromatography

Q. How is this compound structurally characterized, and what analytical techniques are essential?

Structural elucidation involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D techniques like COSY and HMBC) and mass spectrometry (MS). X-ray crystallography may confirm absolute configuration if crystals are obtainable. Researchers should cross-validate spectral data with existing literature and report deviations (e.g., solvent-induced shifts) to avoid misidentification .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in reported bioactivity of this compound across studies?

Conflicting bioactivity data often arise from variability in assay conditions (e.g., cell lines, concentration ranges, exposure times). To address this:

  • Conduct dose-response studies across multiple models (e.g., cancer vs. normal cells).
  • Standardize protocols (e.g., MTT assay incubation time, solvent controls).
  • Perform meta-analyses of published data to identify confounding factors (e.g., impurity interference) . Table 2 : Bioactivity Discrepancies in Anticancer Assays
StudyModel SystemIC50 (µM)Key Variables
AHeLa12.3Serum-free media
BMCF-745.610% FBS

Q. How can researchers design experiments to elucidate this compound’s mechanism of action?

Advanced approaches include:

  • Transcriptomics/Proteomics : Identify differentially expressed genes/proteins post-treatment.
  • Molecular Docking : Predict binding affinities to targets like kinases or GPCRs.
  • Knockout Models : Use CRISPR/Cas9 to validate target involvement. Ensure negative controls (e.g., scrambled siRNA) and statistical validation (e.g., ANOVA with post-hoc tests) to minimize false positives .

Q. What criteria should guide the selection of in vivo models for studying this compound’s pharmacokinetics?

Prioritize models with metabolic similarity to humans (e.g., murine models for liver metabolism studies). Key parameters:

  • Bioavailability : Assess via oral vs. intravenous administration.
  • Tissue Distribution : Use radiolabeled compounds or LC-MS/MS.
  • Toxicity : Monitor organ histopathology and serum biomarkers (e.g., ALT/AST). Report ethical approvals and compliance with ARRIVE guidelines for transparency .

Methodological Considerations

Q. How should researchers validate the purity of synthesized this compound derivatives?

Combine chromatographic (HPLC purity ≥95%) and spectroscopic (NMR/MS) methods. For novel derivatives, elemental analysis and HR-MS are mandatory. Purity thresholds must align with journal requirements (e.g., Beilstein Journal’s ≤5 compounds in main text) .

Q. What statistical approaches are recommended for analyzing dose-dependent effects in this compound studies?

Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC50/IC50. For multi-group comparisons, apply Tukey’s HSD test post-ANOVA. Software like GraphPad Prism or R ensures reproducibility. Report confidence intervals and effect sizes to contextualize significance .

Data Interpretation and Reproducibility

Q. How can researchers mitigate bias when interpreting contradictory data on this compound’s therapeutic potential?

  • Blinded Analysis : Separate data collection and interpretation roles.
  • Pre-registration : Document hypotheses and methods on platforms like Open Science Framework.
  • Replication Studies : Collaborate with independent labs to verify findings .

Q. What steps ensure reproducibility in this compound extraction protocols?

  • Detail solvent suppliers, equipment models (e.g., HPLC column brand), and environmental conditions (e.g., room temperature).
  • Share raw data and code in repositories like Zenodo or Figshare.
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Future Research Directions

Q. What gaps exist in understanding this compound’s structure-activity relationships (SAR)?

Limited data on synthetic analogs and substituent effects. Prioritize:

  • SAR Studies : Systematically modify functional groups (e.g., hydroxyl, methyl).
  • Crystallography : Resolve 3D structures to inform docking studies.
  • Biosynthetic Pathways : Explore gene clusters in source organisms via genomics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.